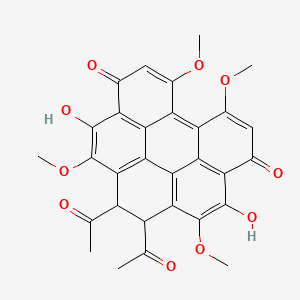

Elsinochrome A

概要

説明

Elsinochrome A is a perylenequinone compound known for its photosensitive properties It is a natural product derived from fungi, specifically from the genus Elsinoë This compound is characterized by its ability to generate reactive oxygen species upon light activation, making it a potent photosensitizer

準備方法

合成経路と反応条件: エルシノクロムAの生合成には、小麦病原菌であるParastagonospora nodorumのelc遺伝子クラスターをアスペルギルス・ニデュランスで発現させることが含まれます。 このプロセスには、フラビン依存性モノオキシゲナーゼであるElcHの関与が含まれ、これはペリレンキノン中間体の酸化エノールカップリングを行い、ヘキササイクルジヒドロベンゾ(ghi)ペリレンキノンを形成します 。 ElcHがないと、分子内アルドール反応により、ヘキササイクルシクロヘプタ(ghi)ペリレンキノン系が形成されます .

工業生産方法: エルシノクロムAの工業生産は、異種生合成によって達成できます。これは、酵母-真菌の人工染色体を使用して、適切な宿主生物に生合成遺伝子クラスターを発現させることを含みます。 生産プロセスは、光、温度、pHなどのさまざまな要因を制御することによって最適化され、収量を最大化します .

化学反応の分析

反応の種類: エルシノクロムAは、酸化、還元、置換などのさまざまな化学反応を起こします。化合物の高度に共役された五環式コアにより、これらの反応に効果的に参加できます。

一般的な試薬と条件:

酸化: エルシノクロムAは、過酸化水素や分子酸素などの試薬を使用して、光の存在下で酸化できます。

還元: 還元反応は、水素化ホウ素ナトリウムなどの還元剤を使用して行うことができます。

置換: 置換反応は、アミンやチオールなどの求核剤を穏和な条件下で用いて行うことがよくあります。

形成される主要な生成物: これらの反応から形成される主要な生成物には、エルシノクロムAのさまざまな酸化または還元誘導体があり、コアのペリレンキノン構造を保持しますが、異なる官能基を示します。

4. 科学研究への応用

エルシノクロムAは、広範囲の科学研究に利用されています。

化学: ペリレンキノンの光物理的特性とその活性酸素種を生成する能力を研究するためのモデル化合物として使用されます。

生物学: エルシノクロムAは、真菌病原性と植物に壊死病変を誘導する能力における役割について研究されています.

科学的研究の応用

Photodynamic Therapy

Overview : Elsinochrome A exhibits promising properties as a photosensitizer in photodynamic therapy (PDT), which utilizes light-activated compounds to produce reactive oxygen species that can kill cells.

Key Findings :

- High Quantum Yield : this compound has the highest singlet oxygen quantum yield (0.98) among perilenoquinoid pigments, making it suitable for PDT applications .

- Antifungal Activity : In vitro studies have shown that this compound effectively reduces the viability of Candida albicans biofilms by 89.38% at a concentration of 32 μg/mL. It acts through photodynamic antimicrobial chemotherapy (PACT), promoting the generation of reactive oxygen species and disrupting cell membranes .

| Application | Concentration | Inhibition Rate |

|---|---|---|

| Biofilm Reduction | 32 μg/mL | 89.38% |

Antimicrobial Properties

Mechanism of Action : this compound exhibits significant antimicrobial effects against various pathogens, particularly fungi. Its mechanism involves generating reactive oxygen species upon light activation, which damages microbial cells.

Case Study :

- Research demonstrated that this compound not only inhibits the adhesion of C. albicans during early biofilm formation but also shows efficacy against mature biofilms with a clearance rate of 35.16% . This suggests its potential utility in treating biofilm-related infections.

Biocontrol Agent

Fungal Pathogens Control : this compound is produced by biocontrol fungi and plays a role in suppressing plant pathogens.

Research Insights :

- Studies indicate that strains of Stagonospora producing this compound can effectively inhibit other fungal pathogens, showcasing its potential as a biocontrol agent in agriculture . The compound's production is influenced by environmental factors, including light exposure and nutrient availability.

Drug Delivery Systems

Nanoparticle Formulations : Recent investigations into drug delivery systems have explored the encapsulation of this compound to enhance its therapeutic efficacy.

Findings :

- The loading and release behaviors of this compound within biodegradable nanoparticles have been studied, indicating improved solubility and prolonged circulation time compared to free drug formulations . This advancement could lead to more effective treatment regimens for diseases requiring targeted delivery.

| Drug Delivery System | Characteristics |

|---|---|

| Biodegradable Nanoparticles | Enhanced solubility and reduced clearance |

作用機序

エルシノクロムAは、主に光活性化により活性酸素種(ROS)を生成することによってその効果を発揮します。これらのROSは、細胞成分に酸化損傷を与え、細胞アポトーシスとオートファジーにつながります。 この化合物はミトコンドリア経路を標的とし、ミトコンドリア膜電位を破壊し、ミトコンドリア透過性遷移孔の開口を誘導します 。 これは、アポトーシスの実行に不可欠な、プロアポトーシス因子の放出とカスパーゼの活性化につながります .

6. 類似の化合物との比較

エルシノクロムAは、セルコスポリン、ヒポクレリンA、カルホスチンなどの化合物を含むペリレンキノンファミリーの一部です 。これらの化合物は、類似の五環式コア構造を共有していますが、側鎖と官能基が異なります。 エルシノクロムAは、高い一重項酸素量子収率と人工的に生合成できる能力によって独自です 。これは、他のペリレンキノンと比較して、光線力学療法の優れた候補となっています。

類似の化合物:

セルコスポリン: 強力な光増感特性を持つ別のペリレンキノン。

ヒポクレリンA: 光線力学療法における使用と活性酸素種を生成する能力で知られています。

カルホスチン: プロテインキナーゼC阻害活性を有するペリレンキノンのグループ。

エルシノクロムAは、独自の生合成経路とその活性酸素種を生成する高い効率により際立っており、さまざまな科学的および医学的用途に貴重な化合物となっています。

類似化合物との比較

Cercosporin: Another perylenequinone with potent photosensitizing properties.

Hypocrellin A: Known for its use in photodynamic therapy and its ability to generate reactive oxygen species.

Calphostins: A group of perylenequinones with protein kinase C inhibitory activity.

Elsinochrome A stands out due to its unique biosynthetic pathway and its high efficiency in generating reactive oxygen species, making it a valuable compound for various scientific and medical applications.

生物活性

Elsinochrome A (EA) is a perylenequinone compound originally isolated from the fungus Elsinoë spp. It has garnered attention for its significant biological activities, particularly in the field of photodynamic therapy (PDT) and antifungal applications. This article delves into the biological activity of EA, focusing on its mechanisms against Candida albicans biofilms, its photodynamic properties, and its potential clinical applications.

This compound is known for its high quantum yield of singlet oxygen, making it an effective photosensitizer in photodynamic antimicrobial chemotherapy (PACT). The mechanism by which EA exerts its antifungal effects involves the generation of reactive oxygen species (ROS) upon exposure to light, leading to oxidative stress in fungal cells. This results in damage to cellular components, including the cell membrane and mitochondria, ultimately causing cell death.

- ROS Production : EA-mediated PACT significantly increases ROS levels in C. albicans, disrupting cell membrane integrity and inducing apoptosis .

- Biofilm Inhibition : EA effectively inhibits both the adhesion phase and the mature biofilm formation of C. albicans, demonstrating a clearance rate of 35.16% against pre-formed biofilms at optimal concentrations .

- Gene Expression : The treatment down-regulates oxidative-stress-related genes, indicating a robust response to oxidative damage caused by EA .

Biological Activity Against Candida albicans

Candida albicans is a common pathogen responsible for invasive candidiasis, particularly in immunocompromised patients. The ability of EA to combat this pathogen is crucial for developing effective antifungal therapies.

In Vitro Studies

In controlled laboratory settings, EA has shown promising results:

- Minimum Inhibitory Concentration (MIC) : The MIC of EA against C. albicans was determined to be 16 μg/mL, significantly lower than that of traditional antifungal agents such as fluconazole (FLC), which has an MIC greater than 1024 μg/mL .

- Biofilm Formation : EA not only inhibits initial biofilm formation but also disrupts established biofilms, highlighting its dual action against fungal infections .

Comparative Efficacy

A comparative analysis between this compound and conventional antifungal treatments reveals its superior efficacy:

| Compound | MIC (μg/mL) | Biofilm Clearance Rate (%) |

|---|---|---|

| This compound | 16 | 35.16 |

| Fluconazole | >1024 | N/A |

Case Studies

Recent studies have underscored the clinical relevance of EA:

- Study on Photodynamic Effects : In a study assessing the effects of various concentrations of EA on C. albicans, it was found that a concentration of 32 μg/mL could reduce biofilm viability by 89.38% under light exposure conditions .

- Mechanistic Insights : Further investigations using flow cytometry and confocal microscopy demonstrated that EA treatment leads to significant mitochondrial dysfunction and nuclear fragmentation in treated fungal cells, confirming its potential as a therapeutic agent .

特性

CAS番号 |

24568-67-0 |

|---|---|

分子式 |

C30H24O10 |

分子量 |

544.5 g/mol |

IUPAC名 |

(12R,13R)-12,13-diacetyl-9,16-dihydroxy-5,10,15,20-tetramethoxyhexacyclo[12.8.0.02,11.03,8.04,21.017,22]docosa-1(14),2(11),3(8),4(21),5,9,15,17(22),19-nonaene-7,18-dione |

InChI |

InChI=1S/C30H24O10/c1-9(31)15-16(10(2)32)26-24-22-18(28(36)30(26)40-6)12(34)8-14(38-4)20(22)19-13(37-3)7-11(33)17-21(19)23(24)25(15)29(39-5)27(17)35/h7-8,15-16,35-36H,1-6H3/t15-,16-/m1/s1 |

InChIキー |

SVDUCZIGPIYIHQ-HZPDHXFCSA-N |

SMILES |

CC(=O)C1C(C2=C3C4=C1C(=C(C5=C4C(=C6C3=C(C(=O)C=C6OC)C(=C2OC)O)C(=CC5=O)OC)O)OC)C(=O)C |

異性体SMILES |

CC(=O)[C@@H]1[C@H](C2=C3C4=C1C(=C(C5=C4C(=C6C3=C(C(=O)C=C6OC)C(=C2OC)O)C(=CC5=O)OC)O)OC)C(=O)C |

正規SMILES |

CC(=O)C1C(C2=C3C4=C1C(=C(C5=C4C(=C6C3=C(C(=O)C=C6OC)C(=C2OC)O)C(=CC5=O)OC)O)OC)C(=O)C |

同義語 |

elsinochrome A |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。